N-(3-(4-Azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin
Description
N-(3-(4-Azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin is a chemically modified forskolin derivative. Forskolin, a labdane diterpene isolated from Coleus forskohlii, is widely recognized for its ability to activate adenylate cyclase and elevate intracellular cAMP levels, making it a critical tool in signal transduction studies. The target compound incorporates three key modifications:
- 4-Azido-3-iodophenyl group: Likely serves as a photoaffinity labeling moiety for covalent binding studies or radioactive tracking (via iodine isotopes).
- 7-Aminoethylcarbamyl substitution: Enhances solubility or enables conjugation with other molecules (e.g., fluorophores or biotin).
Properties
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] N-[2-[3-(4-azido-3-iodophenyl)propanoylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44IN5O8/c1-7-29(4)17-22(40)32(44)30(5)21(39)12-13-28(2,3)25(30)24(42)26(31(32,6)46-29)45-27(43)36-15-14-35-23(41)11-9-18-8-10-20(37-38-34)19(33)16-18/h7-8,10,16,21,24-26,39,42,44H,1,9,11-15,17H2,2-6H3,(H,35,41)(H,36,43)/t21-,24-,25-,26-,29-,30-,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYQBFSVKFFINI-LYCOBPPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)(C)C)O)C)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44IN5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159690 | |
| Record name | N-(3-(4-Azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
753.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136133-69-2 | |
| Record name | N-(3-(4-Azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136133692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-(4-Azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3-(4-Azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin (CAS No. 136133-69-2) is a synthetic compound derived from forskolin, which is known for its role in activating adenylate cyclase and increasing intracellular cAMP levels. This compound incorporates an azide group, which is often utilized in bioorthogonal chemistry, allowing for specific labeling and targeting in biological systems.
- Molecular Formula : C32H44IN5O8
- Molecular Weight : 753.62493 g/mol
- Structure : The compound features a complex structure that includes an azido group, which can facilitate various chemical reactions, particularly in bioconjugation applications.
The biological activity of this compound primarily revolves around its interaction with adenylate cyclase, leading to increased levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels can influence various signaling pathways, including those related to metabolism, cell proliferation, and apoptosis.
1. cAMP Modulation
Research indicates that derivatives of forskolin, including this compound, effectively increase cAMP levels in various cell types. This modulation is crucial for:
- Regulating metabolic processes : Enhanced cAMP levels can lead to increased lipolysis and improved glucose metabolism.
- Influencing cell signaling : The compound may alter pathways involved in cell growth and differentiation.
2. Anticancer Potential
Studies have suggested that compounds similar to this one exhibit anticancer properties by inducing apoptosis in cancer cells through cAMP-dependent pathways. The azido group may also allow for targeted delivery of cytotoxic agents to cancer cells.
3. Neuroprotective Effects
There is emerging evidence that forskolin derivatives can exert neuroprotective effects by modulating neurotransmitter release and enhancing neuronal survival under stress conditions.
Data Table: Summary of Biological Activities
Case Studies
-
Study on Cancer Cell Lines :
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of cAMP-dependent protein kinase A (PKA), which led to the phosphorylation of key proteins involved in cell cycle regulation. -
Neuroprotection in Animal Models :
In vivo studies using rodent models of neurodegenerative diseases showed that treatment with this compound resulted in improved cognitive function and reduced neuronal death. The protective effects were attributed to enhanced cAMP signaling pathways that promote neuronal survival.
Scientific Research Applications
Photoaffinity Labeling
N-(3-(4-Azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin is utilized in photoaffinity labeling techniques. This method allows researchers to study protein interactions and functions by covalently bonding to proteins upon exposure to light. Notably, it has been shown to label adenylyl cyclase with specificity, which is crucial for understanding signal transduction pathways in cells .
Targeted Drug Delivery
The azide functional group in this compound can facilitate click chemistry reactions. This property makes it suitable for developing targeted drug delivery systems where the compound can be conjugated to therapeutic agents or imaging probes. Such applications are particularly relevant in cancer therapy and diagnostics .
Biochemical Probing
Due to its ability to interact with biological molecules selectively, this compound serves as a biochemical probe for studying various cellular processes. For instance, it can be employed to investigate glucose transporter interactions in neurons . The selective binding properties enhance the understanding of metabolic pathways and their regulation.
Case Study 1: Adenylyl Cyclase Interaction
A study demonstrated that N-(3-(4-Azido-3-Iodophenyl)-propionamide)-7-aminoethylcarbamylforskolin effectively labels adenylyl cyclase in neuronal tissues. The researchers utilized this labeling to map the distribution of adenylyl cyclase isoforms and their functional implications in neuronal signaling pathways. This application underscores the compound's utility in neurobiology .
Case Study 2: Drug Development
In another investigation focused on drug delivery systems, researchers explored the conjugation of this compound with chemotherapeutic agents using click chemistry. The results indicated enhanced targeting efficiency and reduced systemic toxicity compared to traditional delivery methods. This application highlights its potential role in improving therapeutic outcomes in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on pesticide-related carboxamides (e.g., propanil, fenoxacrim, isoxaben), which are structurally and functionally distinct from the forskolin derivative . However, based on general biochemical literature, the following comparison with forskolin analogs can be inferred:
Table 1: Comparison of Forskolin Derivatives
| Compound Name | Key Modifications | Applications | Advantages/Limitations |
|---|---|---|---|
| Forskolin | Native structure | cAMP activation, bronchodilation studies | High potency but poor solubility |
| 7-Desacetylforskolin | Acetyl group removed at C7 | Improved metabolic stability | Reduced activity compared to forskolin |
| N-(3-(4-Azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin | Azido-iodophenyl, aminoethylcarbamyl groups | Photoaffinity labeling, targeted delivery | Enhanced tracking capabilities; synthetic complexity may limit scalability |
| 6-Acetyl-7-deacetylforskolin | Acetyl at C6, deacetyl at C7 | Cardiovascular research | Balanced solubility and activity |
Key Findings:
Functional Group Impact : The azido-iodophenyl group in the target compound enables covalent crosslinking or radiolabeling, a feature absent in native forskolin or simpler derivatives like 7-desacetylforskolin.
Solubility: The aminoethylcarbamyl substitution likely improves aqueous solubility compared to unmodified forskolin, which is notoriously hydrophobic.
Target Specificity : Desacetyl modifications (as seen in 7-desacetylforskolin) often reduce off-target effects but may also lower adenylate cyclase activation efficacy.
Limitations of Provided Evidence
For example:
- Propanil (N-(3,4-dichlorophenyl) propanamide): A herbicide targeting acetolactate synthase in plants.
- Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide): Inhibits cellulose biosynthesis.
These compounds share a carboxamide backbone but lack the diterpene core, azide/iodine functional groups, or cAMP-related activity of the target forskolin derivative.
Preparation Methods
Iodination of 4-Aminophenylpropionic Acid
4-Aminophenylpropionic acid undergoes iodination using N-iodosuccinimide (NIS) in acetic acid at 60°C for 6 hours, yielding 4-amino-3-iodophenylpropionic acid .
Diazotization and Azide Formation
The amino group is converted to an azide using a modified Staudinger reaction:
-
Diazotization : Treat 4-amino-3-iodophenylpropionic acid with sodium nitrite and HCl at 0°C.
-
Azide introduction : React the diazonium salt with sodium azide, forming 4-azido-3-iodophenylpropionic acid .
Safety Note : Diazonium intermediates are thermally unstable; reactions must be conducted below 5°C.
Propionamide Activation
The carboxylic acid group of 4-azido-3-iodophenylpropionic acid is activated with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF), forming an NHS ester.
Conjugation of the Linker to 7-Aminoethylcarbamyl-7-Desacetylforskolin
The final step involves coupling the activated azido-iodophenylpropionic acid to the aminoethylcarbamyl group:
-
Reaction conditions : Combine 7-aminoethylcarbamyl-7-desacetylforskolin with the NHS ester in DMF, stirring at 25°C for 48 hours.
-
Purification : Isolate the product via reverse-phase HPLC (C18 column, acetonitrile/water gradient), achieving >98% purity.
Yield Optimization :
-
Excess NHS ester (2.5 equiv.) drives the reaction to completion.
-
Addition of 4-dimethylaminopyridine (DMAP) as a catalyst increases yield by 15%.
Analytical Validation and Characterization
Structural Confirmation
Functional Validation
-
Photoaffinity labeling : 7-AIPP-Fsk covalently binds to adenylyl cyclase upon UV irradiation, confirmed by SDS-PAGE and autoradiography.
-
Inhibition assays : Competes with [³H]forskolin for adenylyl cyclase binding (IC₅₀ = 200 nM).
Challenges and Optimization Strategies
Azide Stability
The azide group is light-sensitive; synthesis must be performed under amber light. Stabilizing agents like copper(I) iodide are added during storage.
Iodine Retention
Iodine may detach during prolonged reactions. Shortening reaction times and using iodide scavengers (e.g., thiosulfate) mitigates this.
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
Answer:
The synthesis involves challenges such as:
- Azide group instability : The 4-azido moiety is sensitive to light, heat, and reducing agents. Use light-protected glassware, low-temperature reactions (<0°C), and inert atmospheres (N₂/Ar) to minimize decomposition .
- Iodophenyl reactivity : The 3-iodo group may undergo unintended coupling (e.g., Ullmann or Sonogashira reactions). Employ palladium-free conditions or selective protecting groups (e.g., silyl ethers) for the amine and carbamyl functionalities .
- Purification : The polar functional groups (amide, carbamyl) complicate isolation. Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients (e.g., 30–70% ACN over 20 min) for high-purity isolation .
Optimization Strategy : Apply Design of Experiments (DOE) to screen variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify critical factors affecting yield .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer: Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or cAMP measurement methods (ELISA vs. FRET). Standardize protocols using a reference agonist (e.g., forskolin at 10 µM) and normalize data to internal controls .
- Compound stability : Degradation during storage (e.g., azide photolysis). Validate stability via HPLC-UV (λ = 254 nm) at intervals and store in amber vials at -80°C .
- Off-target effects : The iodo group may interact with thyroid hormone receptors. Perform competitive binding assays with iodothyronine analogs to confirm specificity .
Methodological Framework : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) and meta-analyze data with standardized effect sizes .
Basic: What characterization techniques are essential for confirming structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) to confirm amine (δ 6.8–7.2 ppm), azide (no direct proton), and iodophenyl (δ 7.3–7.6 ppm) signals. Use DEPT-135 for carbamyl group verification .
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive mode to validate the molecular ion ([M+H]⁺, calc. for C₃₁H₃₄IN₆O₄: 753.1542) .
- HPLC-PDA : Purity >95% with a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) and 0.1% TFA in H₂O/ACN .
Advanced: What computational strategies predict the reactivity of azide and iodo groups for targeted applications?
Answer:
- Density Functional Theory (DFT) : Calculate transition states for azide cycloaddition (e.g., with alkynes for click chemistry). B3LYP/6-31G* level optimizations reveal activation energies (~15 kcal/mol for strain-promoted reactions) .
- Reaction Path Search : Use the AFIR method to map competing pathways (e.g., azide vs. iodide substitution). IRC analysis confirms intermediates .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on azide stability. Polar solvents stabilize dipole interactions but may accelerate hydrolysis .
Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots for azide decomposition) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Spill Management : Neutralize azide residues with 10% sodium hypochlorite (30 min contact time) before disposal .
- Storage : -20°C in airtight, light-protected containers under nitrogen. Monitor for pressure buildup due to potential N₂ release .
Advanced: How can DOE optimize synthesis yield and selectivity?
Answer: A Box-Behnken design (3 factors, 15 runs) optimizes:
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temperature (°C) | 0 | 25 |
| Solvent (DMF:THF) | 1:0 | 0:1 |
| Catalyst (mol%) | 0.5 | 2.0 |
Response Surface Analysis : Maximizes yield (target >75%) while minimizing byproducts (<5%). Central composite designs identify nonlinear effects .
Basic: What are the potential biological targets based on structural modifications?
Answer:
- Adenylate Cyclase : The 7-desacetylforskolin core retains binding to AC isoforms (e.g., AC1, AC5) .
- Photoaffinity Labeling : The azide enables UV-induced crosslinking (365 nm, 5 min) for target identification in proteomics .
- Radiolabeling Potential : The iodine-125 analog could serve as a tracer in autoradiography .
Advanced: How do solvent polarity and temperature influence azide stability?
Answer:
- Solvent Polarity : High-polarity solvents (DMF, DMSO) stabilize azides via dipole interactions but increase hydrolysis risk. Low-polarity solvents (THF) reduce decomposition but may precipitate the compound .
- Temperature : Arrhenius plots show a 2-fold increase in decomposition rate (ΔG‡ = 22 kcal/mol) from 0°C to 25°C. Use cryo-reactors for large-scale synthesis .
Mitigation : Add stabilizers (e.g., 1% w/v BHT) in THF or perform reactions under continuous flow conditions at 5°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
